molecular formula C14H7BrO2S B11942670 Q180 1-(Bromothio)anthraquinone CAS No. 100527-04-6

Q180 1-(Bromothio)anthraquinone

Cat. No.: B11942670
CAS No.: 100527-04-6
M. Wt: 319.17 g/mol
InChI Key: XSQZEVDURZPZPA-UHFFFAOYSA-N
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Description

Q180 1-(Bromothio)anthraquinone (CAS: 100527-04-6) is a brominated and thio-substituted anthraquinone derivative with the molecular formula C₁₄H₇BrO₂S and a molecular weight of 319.179 g/mol . Its structure features a bromothio (-SBr) group at the 1-position of the anthraquinone core, distinguishing it from other anthraquinone derivatives.

Properties

CAS No.

100527-04-6

Molecular Formula

C14H7BrO2S

Molecular Weight

319.17 g/mol

IUPAC Name

(9,10-dioxoanthracen-1-yl) thiohypobromite

InChI

InChI=1S/C14H7BrO2S/c15-18-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H

InChI Key

XSQZEVDURZPZPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)SBr

Origin of Product

United States

Preparation Methods

The synthesis of Q180 1-(Bromothio)anthraquinone typically involves the bromination of anthraquinone derivatives followed by thiolation. One common method includes the reaction of anthraquinone with bromine in the presence of a catalyst to introduce the bromine atom. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using microwave irradiation and catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Q180 1-(Bromothio)anthraquinone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Q180 1-(Bromothio)anthraquinone involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes, leading to disruptions in cellular processes. For example, its anticancer activity is attributed to its ability to interfere with DNA replication and repair mechanisms, thereby inducing cell death in cancer cells . The molecular targets and pathways involved include topoisomerases, kinases, and other essential proteins in the cell cycle .

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Substituent Effects

Anthraquinone derivatives are modified at various positions (e.g., 1-, 2-, 4-, 8-) to alter their physicochemical and biological properties. Below is a comparative analysis of Q180 with key analogues:

Compound Substituent(s) Position Key Properties Reference
Q180 Bromothio (-SBr) 1 High molecular weight (319.18); potential for unique redox/electronic interactions
1-Amino-4-bromoanthraquinone Amino (-NH₂), Bromo (-Br) 1, 4 Strong base in acetonitrile; two-step electrochemical reduction (EE mechanism)
1,8-Diacetyl-anthraquinone Acetyl (-COCH₃) 1, 8 Moderate antiproliferative activity; bulky groups reduce efficacy
Emodin Hydroxyl (-OH), Methyl (-CH₃) 1, 3, 6, 8 Natural anthraquinone; induces apoptosis/paraptosis; variable bioavailability
Anthraquinone glucosides Glucose moiety Variable Enhanced antibacterial activity due to strong amino acid interactions

Key Insights :

  • Substituent Size and Position : Bulky groups (e.g., benzoyl) at the 1- and 8-positions reduce antiproliferative activity, as seen in 1,8-diacetyl derivatives . Q180’s bromothio group may balance steric effects and reactivity.
  • Electron Density Modulation: Substituents like -NH₂ or -OH alter electron density and aromaticity, influencing redox behavior . The bromothio group in Q180 likely increases electron-withdrawing effects compared to amino or hydroxyl groups.
  • Bioavailability: Anthraquinone glucosides exhibit higher binding energies than aglycones due to glucose-amino acid interactions . Q180’s thio group may enhance membrane permeability compared to polar glucosides.
Physicochemical Properties
  • Basicity: 1-(Diethylamino)anthraquinone is the strongest base in acetonitrile due to disrupted intramolecular hydrogen bonding upon protonation . Q180’s thio group may lower basicity compared to amino derivatives.
  • Redox Behavior: Substituents dictate reduction pathways. For example, 1-aminoanthraquinones show two-step reduction, while bulkier derivatives exhibit complex interactions with water .

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